![molecular formula C21H17N5O4S B2682498 4-nitro-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide CAS No. 299954-87-3](/img/structure/B2682498.png)
4-nitro-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
“4-nitro-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide” is a chemical compound that belongs to the class of quinoxaline derivatives . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied. They can be synthesized by adopting green chemistry principles . A method for the synthesis of different quinoxalines involves the reaction of o-phenylene diamine and 2-bromoacetophenones .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions. For instance, aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol can lead to the formation of new compounds .Scientific Research Applications
- Quinoxalin-2(1H)-ones have garnered significant interest due to their applications in pharmaceuticals and materials. Specifically, they play a crucial role in recyclable heterogeneous catalytic reactions for direct C–H functionalization .
- In recent studies, 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) has been employed as a photocatalyst, utilizing air as a green oxidant. This tandem reaction enables the synthesis of 3-trifluoroalkylated quinoxalin-2(1H)-ones in a mild and environmentally friendly manner .
- Researchers have explored the structure and spectroscopic parameters of 1-amide 4-sulfonamide-1,2,3-triazole derivatives using computational methods. Similar studies have been conducted for 1-ester 4-sulfonamide-1,2,3-triazole scaffolds .
Heterogeneous Catalysis for C–H Functionalization
Photocatalysis and Tandem Reactions
Structural and Spectroscopic Investigations
Mechanism of Action
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases. They have a promising future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
properties
IUPAC Name |
N-[3-(4-methylanilino)quinoxalin-2-yl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c1-14-6-8-15(9-7-14)22-20-21(24-19-5-3-2-4-18(19)23-20)25-31(29,30)17-12-10-16(11-13-17)26(27)28/h2-13H,1H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCNMZIYZNMNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide |
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